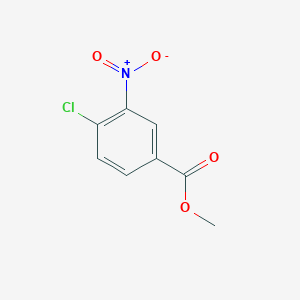

Methyl 4-chloro-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTKWPWDSUNLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352833 | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14719-83-6 | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloro-3-nitrobenzoate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-3-nitrobenzoate

Introduction: A Versatile Intermediate in Modern Synthesis

This compound, with CAS Registry Number 14719-83-6, is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries.[1][2] Its molecular structure, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, provides a unique combination of reactivity and functionality.[2] This strategic arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs), agrochemicals, and specialty polymers.[2][3]

In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various therapeutics, including anti-inflammatory and analgesic agents.[2][3] The presence of the chloro and nitro groups allows for a range of chemical transformations, enabling researchers to construct complex molecular architectures essential for drug discovery.[2] This guide provides a comprehensive overview of the core physical and chemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering a technical resource for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-3-nitrobenzoic Acid Methyl Ester, Methyl 3-nitro-4-chlorobenzoate | [1][2] |

| CAS Number | 14719-83-6 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 78-84 °C | [2] |

| Boiling Point | 313.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.522 g/cm³ (Predicted) | [4] |

| Solubility | Low water solubility | [5] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are detailed below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic and methyl protons. A representative spectrum in DMSO-d₆ shows a singlet for the methyl protons (OCH₃) at approximately 3.90 ppm.[6] The three aromatic protons appear as distinct multiplets in the downfield region: a doublet at ~7.90 ppm (H5), a double-doublet at ~8.15 ppm (H6), and a doublet at ~8.49 ppm (H2), with coupling constants reflecting their ortho and meta relationships.[6] The electron-withdrawing nature of the nitro and chloro groups results in the significant downfield shift of these aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The loss of symmetry compared to a simpler molecule like methyl benzoate means that all six aromatic carbons give distinct signals.[7] The carbonyl carbon of the ester group is typically observed far downfield (~164-165 ppm), while the methyl carbon appears upfield (~52 ppm).[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. A strong absorption peak is observed around 1716 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Additional characteristic peaks for the C-Cl, C-O, and aromatic C=C bonds, as well as asymmetric and symmetric stretches for the nitro group (NO₂), are also present.[1][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z 215, corresponding to the molecular weight of the compound.[1] The isotopic pattern of the molecular ion, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, is a clear indicator of the presence of a single chlorine atom.[1] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184.[1]

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from its predictable reactivity at several key positions on the molecule.

Synthesis Pathway

The most common laboratory synthesis involves the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[6] This precursor is typically prepared by the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[10][11] The esterification can be efficiently achieved using several methods, with a common protocol involving acetyl chloride in methanol.[6]

Caption: Synthesis pathway of this compound.

Core Reactivity

The molecule's functionality allows for several key transformations, making it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental for introducing a nucleophilic site, enabling further derivatization for the synthesis of heterocyclic compounds and other complex pharmaceutical targets.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position. This allows the chlorine to be displaced by a variety of nucleophiles (e.g., amines, alkoxides), providing a powerful method for introducing new substituents onto the aromatic ring. For example, reaction with methylamine can lead to the formation of a 4-(methylamino)-3-nitrobenzoate derivative.[12]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality while other transformations are carried out on the molecule.

Caption: Key chemical reactions of this compound.

Experimental Protocol: Synthesis via Esterification

This section provides a detailed, self-validating protocol for the synthesis of this compound from 4-chloro-3-nitrobenzoic acid. The causality behind key steps is explained to provide field-proven insight.

Objective: To synthesize and purify this compound.

Materials:

-

4-chloro-3-nitrobenzoic acid (24.8 mmol, 5.0 g)

-

Methanol (200 mL)

-

Triethylamine (29.8 mmol, 4.15 mL)

-

Acetyl chloride (44.7 mmol, 3.19 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

-

Ether (for recrystallization)

Procedure:

-

Dissolution: In a suitable round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 200 mL of methanol.[6]

-

Expertise & Experience: Methanol serves as both the solvent and the reactant for the esterification. A large volume is used to ensure complete dissolution of the starting material.

-

-

Base Addition: Add triethylamine (4.15 mL, 29.8 mmol) to the solution.[6] Cool the reaction mixture in an ice-salt bath.

-

Causality: Triethylamine is a non-nucleophilic base used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This also neutralizes the HCl that will be generated in the subsequent step, preventing unwanted side reactions. Cooling is essential to control the exothermic reaction in the next step.

-

-

Esterification Catalyst Addition: Slowly and dropwise, add acetyl chloride (3.19 mL, 44.7 mmol) to the cooled reaction mixture.[6]

-

Causality: Acetyl chloride reacts with methanol in situ to generate anhydrous HCl and methyl acetate. The generated HCl acts as the catalyst for the Fischer esterification. This method is often preferred over directly adding concentrated acids as it provides a controlled, anhydrous source of the catalyst.

-

-

Reflux: Stir the reaction mixture under reflux conditions for 6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC), with a mobile phase such as ethyl acetate/cyclohexane (7:3).[6]

-

Trustworthiness: Refluxing provides the necessary activation energy to drive the equilibrium-controlled esterification reaction towards the product. TLC is a critical self-validating step to ensure the starting material has been consumed before proceeding to workup.

-

-

Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.[6]

-

Aqueous Workup: Dissolve the residue in 100 mL of water and extract twice with ethyl acetate (100 mL portions).[6]

-

Causality: The aqueous wash removes any remaining water-soluble salts (like triethylammonium hydrochloride) and unreacted polar starting materials. Ethyl acetate is an effective organic solvent for extracting the desired ester product.

-

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.[6] Concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Trustworthiness: Drying with anhydrous MgSO₄ is crucial to remove any dissolved water from the organic phase, which could interfere with crystallization and affect purity.

-

-

Purification: Recrystallize the crude product from ether (approx. 10 mL) to obtain white crystals of this compound.[6]

-

Expertise & Experience: Recrystallization is the final purification step. The choice of solvent (ether) is based on the principle that the desired product should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. This step significantly enhances the purity of the final product. The yield of pure product is typically high, around 92%.[6]

-

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[13] It may also cause respiratory irritation.[1][13] GHS hazard statements include H315, H319, and H335.[1][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and versatile building block. A thorough understanding of its properties, spectral data, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the development of novel, high-value chemical entities.

References

- 1. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound | 14719-83-6 [chemicalbook.com]

- 7. aiinmr.com [aiinmr.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(14719-83-6) IR Spectrum [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. capotchem.com [capotchem.com]

Methyl 4-chloro-3-nitrobenzoate CAS number 14719-83-6

An In-depth Technical Guide to Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6)

Authored by a Senior Application Scientist

Foreword

This compound is a pivotal, multi-functional chemical intermediate whose strategic importance resonates across the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, characterized by a trifecta of reactive sites—an ester, a chloro group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular targets. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and field-proven applications, aiming to equip the reader with a comprehensive understanding of this valuable compound.

Molecular Identity and Physicochemical Profile

This compound is a substituted aromatic compound. The benzene ring is functionalized with a methyl ester group at position 1, a chloro group at position 4, and a nitro group at position 3. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, particularly at the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14719-83-6 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Appearance | White to off-white/light yellow powder/crystals | [2] |

| Melting Point | 78-84 °C | [2] |

| Boiling Point | 313.2±22.0 °C (Predicted) | [3][4] |

| Solubility | Soluble in water | [3][4] |

| Purity | ≥98.0% (GC) | [5] |

| IUPAC Name | This compound | [1][6] |

digraph "Methyl_4_chloro_3_nitrobenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_ester [label="C", pos="1.5,0!"]; O_ester1 [label="O", pos="2.0,0.5!"]; O_ester2 [label="O", pos="2.0,-0.5!"]; CH3_ester [label="CH₃", pos="2.8,-0.5!"];

Cl [label="Cl", pos="-1.5,0!"];

N_nitro [label="N", pos="0,1.5!"]; O_nitro1 [label="O", pos="-0.5,2.0!"]; O_nitro2 [label="O", pos="0.5,2.0!"];

// Arrange the ring C1 [pos="0.5,0.866!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="-1,0!"]; C4 [pos="-0.5,-0.866!"]; C5 [pos="0.5,-0.866!"]; C6 [pos="1,0!"];

// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituent bonds C6 -- C_ester [label=" COOCH₃"]; C3 -- Cl [label="Cl "]; C2 -- N_nitro [label="NO₂ "];

}

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits characteristic signals for the aromatic protons and the methyl ester protons.

-

δ ~3.90 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester group (-OCH₃).

-

Aromatic Region (δ ~7.90-8.50 ppm): The three protons on the benzene ring appear as a complex pattern of doublets and double-doublets due to their distinct chemical environments and spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups.

-

~1716 cm⁻¹: A strong absorption peak characteristic of the carbonyl (C=O) stretch of the ester group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

Synthesis and Manufacturing Protocol

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. This method is efficient and yields a high-purity product.

Standard Laboratory Synthesis: Fischer Esterification

This protocol details the synthesis of this compound from 4-chloro-3-nitrobenzoic acid.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

-

Triethylamine (if using acetyl chloride)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ether

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-chloro-3-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol) in an excess of methanol (e.g., 200 mL) in a round-bottom flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 ml) to the cooled solution.[7] Alternatively, after adding triethylamine, acetyl chloride can be added dropwise to form the ester. The purpose of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-17 hours) to drive the equilibrium towards the product side.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The organic layers are combined.

-

Purification: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent like ether to obtain pure, white crystals of this compound. A typical yield is around 92%.

Caption: Fischer Esterification workflow for synthesizing the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and ester groups deactivates the aromatic ring towards electrophilic substitution but activates the chloro-substituted carbon for nucleophilic aromatic substitution (SNAᵣ).

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides). This is a cornerstone reaction in its application, for instance, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where methylamine displaces the chlorine.[8]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is crucial for introducing a key functional group in many pharmaceutical syntheses.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing another handle for further derivatization.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAᵣ).

Applications in Industry and Research

This compound is not an end-product itself but a high-value intermediate.[2]

-

Pharmaceutical Development: It is a vital building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for more complex therapeutic molecules. The parent compound, 4-chloro-3-nitrobenzoic acid, is a key raw material for the BRAF inhibitor Dabrafenib.[9]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection solutions.[2]

-

Material Science: It serves in the production of specialty polymers and resins, where its incorporation can enhance material properties such as durability.[2]

-

Organic Synthesis: In a broader sense, it is a versatile reagent for creating complex molecules in research laboratories.[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification and Classification

The compound is considered hazardous and is classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[10]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation).[1][10]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [1][4] |

| Hazard | H315 | Causes skin irritation. | [1][10] |

| Hazard | H319 | Causes serious eye irritation. | [1][10] |

| Hazard | H335 | May cause respiratory irritation. | [1] |

| Precautionary | P261 | Avoid breathing dust. | [1][11] |

| Precautionary | P280 | Wear protective gloves/eye protection. | [1][11] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

Handling and Storage Recommendations:

-

Engineering Controls: Use in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage is at room temperature.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound (CAS: 14719-83-6) is a chemical of significant industrial and research value. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and versatile intermediate. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating innovative and valuable end-products.

References

- 1. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. CAS RN 14719-83-6 | Fisher Scientific [fishersci.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. capotchem.cn [capotchem.cn]

Structure and molecular weight of Methyl 4-chloro-3-nitrobenzoate

An In-depth Technical Guide to Methyl 4-chloro-3-nitrobenzoate: Structure, Properties, and Synthesis

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a chloro, a nitro, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it details a robust, field-proven protocol for its synthesis and purification, supported by a multi-faceted spectroscopic characterization framework that ensures the integrity of the final product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing who utilize complex organic building blocks.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the systematic IUPAC name this compound.[2] The presence of electron-withdrawing chloro and nitro groups, along with an ester functional group, dictates its reactivity and utility as a chemical precursor.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and structure.

The arrangement of atoms is depicted in the following structural diagram.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

| Property | Value | Source |

| CAS Number | 14719-83-6 | [1][2][3] |

| Appearance | White to off-white or light yellow powder/crystals | [1][3] |

| Melting Point | 78-84 °C | [1][3] |

| MDL Number | MFCD00016989 | [1][3] |

| Solubility | Soluble in water | [3][4][5] |

| Storage | Store at room temperature in a dry, well-ventilated place | [1][3][6] |

Synthesis and Purification Protocol

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The following protocol describes a high-yield synthesis proven to be effective and reproducible.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from established laboratory procedures.[3] The causality behind each step is explained to provide field-proven insight.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in methanol (200 mL). The use of methanol serves as both the solvent and the esterifying agent.

-

Base Addition : Add triethylamine (4.15 mL, 29.8 mmol) to the solution. Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid that will be generated in the subsequent step, preventing unwanted side reactions and driving the equilibrium towards product formation.

-

Catalyst Formation : Cool the mixture in an ice-salt bath. Slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise. Rationale: This is a critical step. Acetyl chloride reacts exothermically with methanol to form methyl acetate and, more importantly, anhydrous HCl in situ. This generated HCl is the true catalyst for the Fischer esterification. The dropwise addition at low temperature is a safety measure to control the exothermic reaction.

-

Reaction : Stir the reaction mixture under reflux conditions for 6 hours. Rationale: Heating to reflux provides the necessary activation energy to accelerate the esterification reaction, ensuring it proceeds to completion in a reasonable timeframe. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal : After completion, remove the methanol by distillation under reduced pressure. This step concentrates the product and removes the excess reagent.

-

Workup - Extraction : Dissolve the resulting residue in water (100 mL) and extract twice with ethyl acetate (100 mL each). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and water-soluble impurities remain in the aqueous layer.

-

Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Rationale: Anhydrous magnesium sulfate is an efficient drying agent that removes residual water from the organic phase, which is crucial before final purification.

-

Purification : Recrystallize the crude product from ether (10 mL) to obtain pure white crystals of this compound.[3] Rationale: Recrystallization is a powerful purification technique that removes trace impurities, yielding a product with high purity and a sharp melting point. The reported yield for this procedure is high, around 92%.[3]

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the proposed structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. The spectrum for this compound is highly characteristic.

-

¹H NMR (300 MHz, DMSO-d₆) :

-

δ 3.90 (s, 3H, -OCH₃) : A singlet integrating to three protons, corresponding to the methyl group of the ester.[3]

-

δ 7.90 (d, 1H, H₅, J = 8.1 Hz) : A doublet for the proton at position 5, coupled to the proton at position 6.[3]

-

δ 8.15 (dd, 1H, H₆, J = 8.1 Hz, J = 1.5 Hz) : A doublet of doublets for the proton at position 6, showing large coupling to H₅ and small coupling to H₂.[3]

-

δ 8.49 (d, 1H, H₂, J = 1.5 Hz) : A doublet for the proton at position 2, showing small coupling to H₆.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Carbonyl (C=O) Stretch : A strong absorption peak is observed around 1716 cm⁻¹ , which is characteristic of the ester carbonyl group.[3]

-

Nitro (NO₂) Stretches : Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C-H Stretch : Peaks are typically observed above 3000 cm⁻¹.

-

C-O Stretch : An absorption corresponding to the ester C-O bond is found in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch : A peak in the fingerprint region, typically around 800-600 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 215 and m/z 217.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block in multi-step syntheses.[1] Its functional groups can be selectively modified, making it a versatile intermediate.

-

Pharmaceutical Synthesis : It serves as a key starting material for a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1][7] The nitro group can be readily reduced to an amine, which can then be further functionalized to build complex heterocyclic systems common in medicinal chemistry.

-

Agrochemicals : The compound is used in the formulation of herbicides and pesticides, providing a scaffold for creating new crop protection agents.[1][8]

-

Material Science : It is employed in the production of specialty polymers and dyes, where its rigid aromatic structure and reactive handles are advantageous.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. This information is derived from its Safety Data Sheet (SDS).

-

Hazard Classification : This chemical is considered hazardous. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[9] It can also be harmful if swallowed.[2][6]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][9]

-

Handling : Use only in a well-ventilated area or a chemical fume hood.[6][9] Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[5][10]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[9]

-

Inhalation : Remove victim to fresh air and keep at rest in a comfortable breathing position.[9]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14719-83-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 4-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methyl 4-chloro-3-nitrobenzoate solubility in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl 4-Chloro-3-Nitrobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 14719-83-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document integrates theoretical principles with available qualitative data and provides a robust experimental protocol for quantitative solubility determination. We explore the molecular structure's influence on solvent interactions, present a solubility profile in common laboratory solvents, and offer a step-by-step methodology for researchers to generate precise solubility data.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[3] It typically appears as a white to yellow crystalline solid.[1][2] The molecule's structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. It serves as a crucial intermediate in the manufacturing of various bioactive molecules, including anti-inflammatory drugs and pesticides.[2]

The efficiency of processes such as chemical reactions, crystallization, extraction, and chromatography hinges on the solubility of this compound in different solvent systems.[4] A precise understanding of its solubility profile enables scientists to select appropriate solvents for achieving desired concentrations, ensuring reaction homogeneity, and maximizing purification yields.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The solubility of this compound is a direct consequence of the interplay between its nonpolar and polar structural features.

The molecule's structure can be deconstructed to understand its affinity for various solvents:

-

Benzene Ring : The core aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.[6]

-

Polar Functional Groups : The molecule is decorated with three polar groups:

-

Methyl Ester (-COOCH₃) : This group is polar and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂) : This is a strongly electron-withdrawing and highly polar group.

-

Chloro Group (-Cl) : The electronegativity of chlorine creates a dipole, adding to the molecule's overall polarity.

-

These polar groups collectively impart a significant dipole moment to the molecule. While it can accept hydrogen bonds at its ester and nitro oxygens, it cannot donate hydrogen bonds. This profile suggests that this compound will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents, where only weak dispersion forces are possible, and very low in highly polar protic solvents like water, where the solute would need to disrupt a strong hydrogen-bonding network.[7]

Caption: Structural features influencing the solubility of this compound.

Solubility Profile in Common Laboratory Solvents

There are conflicting reports regarding its solubility in water, with some sources stating it is soluble and others insoluble.[1][8] However, based on the general behavior of substituted aromatic compounds and data for the analogous 4-chloro-3-nitrobenzoic acid (which has low water solubility), it is concluded that the methyl ester has very poor solubility in water.[6][9][10] The compound is reported to be soluble in organic solvents like ether and methanol.[1]

The following table summarizes the expected solubility profile.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble / Very Slightly Soluble | The molecule's nonpolar core and inability to disrupt the strong water H-bond network dominate.[1][8][9] |

| Methanol, Ethanol | Polar Protic | Soluble | The alcohol's hydrocarbon portion can interact with the benzene ring, while the polar -OH group interacts with the ester, nitro, and chloro groups.[1] |

| Acetone, DMSO | Polar Aprotic | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute promote dissolution. |

| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of moderate polarity for effective solvation. Recrystallization from ethyl acetate/cyclohexane mixtures has been reported.[8] |

| Dichloromethane | Moderately Polar | Soluble | Effective at dissolving moderately polar organic compounds. |

| Diethyl Ether | Moderately Polar | Soluble | Reported as a suitable solvent.[1] |

| Toluene, Hexane | Nonpolar | Slightly Soluble to Insoluble | The molecule's high overall polarity limits its solubility in nonpolar hydrocarbon solvents.[4][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental procedure such as the isothermal shake-flask method is required.[5] This self-validating protocol ensures that a true equilibrium saturation is achieved and measured accurately.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

-

Preparation of Standard Solutions : Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

-

Addition of Excess Solute : Add an excess amount of this compound to a vial (e.g., 20-50 mg into 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.

-

Equilibration : Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.[5]

-

Phase Separation : After equilibration, let the vials stand at the same constant temperature to allow undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the samples.

-

Sample Extraction and Dilution : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a pre-weighed vial to remove any remaining micro-particulates.

-

Quantification : Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a calibrated UV-Vis or HPLC method.

-

Calculation : Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound at the specified temperature, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Conclusion

This compound is a polar molecule with poor aqueous solubility but good solubility in a range of common polar organic solvents, including alcohols, ketones, and esters. This profile is a direct result of its molecular structure, which combines a nonpolar aromatic core with multiple polar functional groups. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable method for determining quantitative solubility. This foundational knowledge is essential for researchers in drug development and chemical synthesis to effectively handle this versatile intermediate.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. This compound | 14719-83-6 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-nitrobenzoate

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of chemical intermediates is a foundational requirement for procedural validation and quality control. Methyl 4-chloro-3-nitrobenzoate is a key building block, utilized in the synthesis of a variety of more complex pharmaceutical and agrochemical targets.[1] Its substituted benzene ring offers multiple reactive sites, making it a versatile precursor. The precise arrangement of the chloro, nitro, and methyl ester groups dictates its reactivity and, ultimately, the success of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document elucidates the rationale behind the observed spectral features, offering a field-proven perspective on data interpretation and experimental design for researchers and drug development professionals.

Molecular Structure & Spectroscopic Predictions

The first step in any spectroscopic analysis is a theoretical examination of the molecule's structure. This compound (C₈H₆ClNO₄, Molecular Weight: 215.59 g/mol ) possesses several key features that we anticipate will give rise to distinct spectroscopic signals.[2]

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring will show characteristic signals in both NMR and IR spectroscopy.

-

Ester Group (-COOCH₃): This group contains a carbonyl (C=O) bond, which has a strong, sharp absorbance in IR, and a methyl group that should appear as a singlet in ¹H NMR.

-

Nitro Group (-NO₂): A strongly electron-withdrawing group, it will significantly deshield adjacent protons and carbons in NMR spectra and exhibit strong, characteristic stretching bands in IR.[3]

-

Chloro Group (-Cl): An electronegative substituent that will influence the electronic environment of the aromatic ring.

The interplay of these groups—the electron-withdrawing nature of the nitro and chloro groups and the ester functionality—creates a unique electronic environment that is directly mapped by the spectroscopic techniques discussed below.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR provides a precise map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the nitro and carbonyl groups in our target molecule, pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, governed by the n+1 rule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ was used for the reference data, which shifts all proton signals slightly compared to CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons.

Data & Interpretation

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 3.90 | Singlet (s) | 3H | N/A | -OCH₃ |

| 7.90 | Doublet (d) | 1H | 8.1 | H5 |

| 8.15 | Doublet of Doublets (dd) | 1H | 8.1, 1.5 | H6 |

| 8.49 | Doublet (d) | 1H | 1.5 | H2 |

| Data acquired in DMSO-d₆. |

Analysis of Causality:

-

δ 3.90 (-OCH₃): This singlet integrates to 3 protons and is assigned to the methyl ester group. It is a singlet because there are no adjacent protons to couple with. Its chemical shift is typical for protons on a carbon attached to an oxygen atom.

-

Aromatic Region (δ 7.90 - 8.49): The three aromatic protons are all shifted significantly downfield. This is a direct consequence of being attached to a benzene ring that is substituted with three powerful electron-withdrawing groups (-COOCH₃, -NO₂, -Cl), which collectively reduce the electron density of the ring.

-

δ 7.90 (H5): This proton is split into a doublet by its single neighbor, H6, with a coupling constant of J = 8.1 Hz, which is characteristic of ortho coupling.

-

δ 8.15 (H6): This proton experiences coupling from two different neighbors. It is split into a doublet by H5 (J = 8.1 Hz, ortho coupling) and then each of those peaks is split into a smaller doublet by H2 (J = 1.5 Hz, meta coupling), resulting in a doublet of doublets.

-

δ 8.49 (H2): This proton is the most deshielded. It is positioned ortho to the strongly withdrawing nitro group and ortho to the ester group. It is split into a doublet by H6 with a small meta coupling constant of J = 1.5 Hz.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone of the molecule. The principles are similar, with chemical shifts indicating the electronic environment. Carbonyl carbons are typically the most downfield, while aliphatic carbons are the most upfield. In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, simplifying the spectrum.

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. A typical experiment involves acquiring several hundred to several thousand scans with proton decoupling to enhance signal-to-noise and simplify the spectrum to singlets.

Data & Interpretation While a fully assigned and published ¹³C NMR spectrum for this compound is not readily available in public databases, we can predict the expected chemical shifts based on established principles and data from similar compounds.[1][4] For comparison, the analogous compound methyl 3-nitrobenzoate shows aromatic carbons between 124-135 ppm, a carbonyl carbon at 164.7 ppm, and a methyl ester carbon at 52.6 ppm.[5]

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | 164-168 ppm | Carbonyl carbons in esters are highly deshielded and appear far downfield.[6] |

| Aromatic Carbons (C-Cl, C-NO₂, C-COOCH₃) | 130-150 ppm | Carbons directly attached to electronegative substituents (quaternary carbons) will be significantly downfield. The carbon bearing the nitro group is expected to be one of the most downfield aromatic signals. |

| Aromatic Carbons (C-H) | 120-135 ppm | The chemical shifts of the protonated aromatic carbons will vary based on their position relative to the substituents. |

| Methyl Carbon (-OCH₃) | 52-55 ppm | The methyl carbon of an ester is a shielded, sp³-hybridized carbon and appears upfield.[1] |

Infrared (IR) Spectroscopy: Functional Group Analysis

Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each type of bond (e.g., C=O, N-O, C-H) vibrates at a characteristic frequency when it absorbs infrared radiation. The resulting spectrum is a plot of these absorption frequencies, which directly point to the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Run a background spectrum of the empty ATR stage. This is crucial as it subtracts the absorbance from the air (CO₂, water vapor) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-600 cm⁻¹.

Data & Interpretation

The IR spectrum confirms the presence of all key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1716 | Strong | Ester C=O Carbonyl Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Ring Stretch |

| ~1550-1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch |

Analysis of Causality:

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are a hallmark of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic ring.[7][8]

-

Ester C=O Stretch (~1716 cm⁻¹): This is one of the most prominent peaks in the spectrum. Its strong intensity and position are definitive evidence for the ester carbonyl group.

-

Nitro Group Stretches (~1540 and ~1340 cm⁻¹): The presence of a nitro group is unequivocally confirmed by two very strong absorption bands corresponding to its asymmetric and symmetric N-O stretches.[3] These intense peaks are a classic diagnostic feature for nitroaromatic compounds.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions arise from the stretching vibrations within the benzene ring itself.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Authoritative Grounding: Mass spectrometry provides two primary pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its structure. In Electron Ionization (EI) MS, the molecule is hit with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. The resulting spectrum plots the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5ms). A typical temperature program would start at 70°C and ramp up to 280°C to ensure the compound elutes from the column.[10]

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Temperatures: Ion source at 230°C, transfer line at 280°C.

-

-

Data Analysis: Identify the analyte peak in the chromatogram and analyze the corresponding mass spectrum.

Data & Interpretation

The mass spectrum provides strong evidence for the molecular weight and expected structural motifs. Molecular Ion (M⁺): m/z 215/217. The molecular weight is 215.59 g/mol . The molecular ion peak should appear at m/z 215. Due to the natural abundance of the ³⁷Cl isotope (~24.2%), a smaller peak (the M+2 peak) is expected at m/z 217 with roughly one-third the intensity of the m/z 215 peak.

| m/z | Relative Abundance | Proposed Fragment | Identity of Lost Neutral |

| 215 | Moderate | [M]⁺ | N/A |

| 184 | High | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 156 | Moderate | [M - OCH₃ - CO]⁺ | •OCH₃, CO (59 Da) |

| 138 | High | [M - NO₂ - OCH₃]⁺ | •NO₂, •OCH₃ (77 Da) |

Fragmentation data is inferred from known patterns of similar molecules, as specific relative abundance data was not available in the searched literature.[10][11][12]

Caption: Plausible EI-MS fragmentation pathway for this compound.

Analysis of Causality:

-

Loss of a Methoxy Radical [m/z 184]: The most common initial fragmentation for methyl esters is the cleavage of the C-O bond, ejecting a methoxy radical (•OCH₃), which has a mass of 31 Da. This results in a stable acylium ion at m/z 184 (215 - 31). This is often a very prominent peak.

-

Loss of Carbon Monoxide [m/z 156]: The resulting acylium ion (m/z 184) can then lose a molecule of carbon monoxide (CO, 28 Da) to form a chloronitrophenyl cation at m/z 156 (184 - 28).

-

Loss of Nitrogen Dioxide [m/z 138]: Alternatively, the acylium ion can lose the nitro group as a radical (•NO₂, 46 Da), leading to a fragment at m/z 138 (184 - 46).

Conclusion

The collective spectroscopic data provides a self-validating and definitive confirmation of the structure of this compound. ¹H NMR precisely maps the substitution pattern of the aromatic ring and confirms the methyl ester. IR spectroscopy provides rapid and clear evidence for the key ester carbonyl and nitro functional groups. Finally, Mass Spectrometry confirms the molecular weight and shows a logical fragmentation pattern consistent with the expected structure. This multi-faceted approach ensures the highest degree of confidence in the material's identity, a critical requirement for its application in research and development.

References

- 1. aiinmr.com [aiinmr.com]

- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com [chegg.com]

- 12. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of Methyl 4-chloro-3-nitrobenzoate

An In-depth Technical Guide to the Crystal Structure of Methyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₆ClNO₄) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its molecular architecture, particularly its solid-state conformation and the interplay of intermolecular forces, dictates its reactivity and physical properties. This guide provides a comprehensive analysis of its crystal structure, determined by single-crystal X-ray diffraction. We delve into the synthesis of high-purity crystalline material, the detailed methodology of its structural determination, and a thorough examination of its molecular geometry, including key intramolecular and intermolecular interactions that govern its crystal packing. This structural understanding is crucial for professionals in drug design and materials science, offering insights into how this versatile building block can be effectively utilized in the creation of complex target molecules.

Introduction: The Significance of a Versatile Intermediate

This compound is a substituted aromatic ester with the IUPAC name this compound and CAS Registry Number 14719-83-6.[2] Its structure is characterized by a benzene ring functionalized with a methyl ester group, a chloro group, and a nitro group. This unique combination of functional groups makes it an exceptionally valuable precursor in organic synthesis.[1] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, while the methyl ester provides a readily modifiable handle for further synthetic transformations.[3][4]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its utility also extends to the agrochemical sector for the formulation of herbicides and pesticides and to materials science for producing specialty polymers.[1] A profound understanding of its three-dimensional structure is therefore not merely of academic interest; it provides a foundational basis for predicting its chemical behavior and for designing efficient synthetic pathways toward novel, high-value compounds.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis via Fischer Esterification

This compound is typically synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, through a Fischer esterification reaction. The causality behind this choice of reaction is its reliability and efficiency for converting carboxylic acids to methyl esters using methanol as both a reagent and a solvent, catalyzed by a strong acid like sulfuric acid.

Experimental Protocol:

-

Step 1: Reactant Setup. 4-chloro-3-nitrobenzoic acid (0.174 mol) is suspended in methanol (150 ml) in a round-bottomed flask.[5] The mixture is cooled in an ice bath to 0°C to control the exothermic reaction upon acid addition.[5]

-

Step 2: Acid Catalysis. Concentrated sulfuric acid (15 ml) is added slowly with continuous stirring.[5] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Step 3: Reflux. The reaction mixture is heated to reflux and maintained for approximately 17 hours to drive the equilibrium towards the product side.[5]

-

Step 4: Isolation of Crude Product. Upon cooling to room temperature, the product, being less soluble in the reaction medium, precipitates out.[5] The solid is collected by filtration and washed sequentially with cold methanol and hexane to remove unreacted starting material and non-polar impurities.[5] This process typically yields the methyl ester as a white solid with a high yield of around 85%.[5]

Purification and Crystallization

The purity of the compound is paramount for obtaining high-quality crystals. The crude product is purified by recrystallization.

Experimental Protocol:

-

Step 1: Recrystallization. The crude solid is dissolved in a minimum amount of hot methanol. The solution is then allowed to cool slowly to room temperature. This slow cooling process is critical as it allows for the ordered growth of crystals, excluding impurities from the lattice.

-

Step 2: Single Crystal Growth. For X-ray diffraction, single crystals are grown by the slow evaporation of a methanol solution of the purified compound at room temperature.[5] This method allows for the formation of well-defined, defect-free crystals suitable for analysis. The resulting white crystals have a melting point in the range of 79-80 °C.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 14719-83-6 [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of Methyl 4-chloro-3-nitrobenzoate Derivatives

Abstract

Methyl 4-chloro-3-nitrobenzoate is a versatile chemical intermediate whose derivatives are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis of these derivatives and their potential as anticancer, antimicrobial, and anti-inflammatory agents. Drawing upon findings from closely related analogues, this document details synthetic pathways, quantitative biological data, and step-by-step experimental protocols for key assays. Furthermore, it visualizes pertinent signaling pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals. The evidence presented herein underscores the potential of this chemical scaffold in the development of novel therapeutics and aims to catalyze further investigation into its diverse applications.

Introduction: The Therapeutic Potential of the Nitrobenzoate Scaffold

Nitrobenzoate derivatives, a class of aromatic compounds, have garnered significant scientific attention for their potent and diverse biological activities. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions[1]. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for their bioactivity. It can enhance the molecule's ability to interact with biological targets and, in some cases, can be bioreduced to generate reactive nitrogen species that induce cellular damage in pathogens and cancer cells[1].

This compound, in particular, serves as a valuable starting material for the synthesis of a variety of derivatives due to its reactive sites. The chloro group can be displaced through nucleophilic aromatic substitution, and the ester can be hydrolyzed or converted to other functional groups, allowing for a wide range of structural modifications. This guide will explore the synthesis of such derivatives and delve into their potential biological activities, supported by experimental data from analogous compounds.

Synthetic Pathways to Bioactive Derivatives

The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. Key transformations include nucleophilic aromatic substitution at the C-4 position and modification of the carboxylate group.

Synthesis of N-Substituted 4-amino-3-nitrobenzamide Derivatives

One common synthetic route involves the displacement of the chlorine atom with an amine, followed by conversion of the methyl ester to an amide. This can be achieved in a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of this compound with a primary or secondary amine displaces the chloro group to yield a methyl 4-(substituted)-3-nitrobenzoate derivative.

-

Amidation: The resulting ester can then be converted to the corresponding benzamide by reaction with an amine.

A study on related 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity, highlighting the therapeutic potential of this class of compounds[2].

Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of these derivatives from this compound typically involves:

-

Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to form the corresponding 4-chloro-3-nitrobenzohydrazide.

-

Condensation: The hydrazide is then condensed with various aromatic or heteroaromatic aldehydes to yield the final hydrazide-hydrazone derivatives.

The resulting hydrazones possess the characteristic azomethine group (–NH–N=CH–) which is often crucial for their biological activity[3].

Anticancer Activity of Derivatives

Derivatives of the 4-chloro-3-nitrobenzoate scaffold have shown significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.

Cytotoxicity of 4-Substituted-3-Nitrobenzamide Derivatives

A study focusing on a series of 4-substituted-3-nitrobenzamide derivatives revealed their potent inhibitory activity against several human cancer cell lines. The anti-tumor activity was evaluated using the Sulforhodamine B (SRB) assay[2].

Table 1: In Vitro Anticancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives (GI₅₀ in µmol·L⁻¹)[2]

| Compound | HCT-116 (Colon) | MDA-MB-435 (Melanoma) | HL-60 (Leukemia) |

| 4a | 2.111 | 1.904 | 2.056 |

| 4g | >10 | 1.008 | 1.993 |

| 4l | >10 | 3.586 | 3.778 |

| 4m | >10 | 2.501 | 2.815 |

| 4n | >10 | 1.983 | 2.117 |

GI₅₀: The concentration required to inhibit cell growth by 50%.

These results indicate that specific substitutions on the benzamide scaffold can lead to potent and selective anticancer activity[2]. Compound 4a , in particular, showed broad-spectrum activity against all three cell lines tested[2].

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and then air dry.

-

Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total protein mass.

Antimicrobial Activity of Derivatives

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. The biological activity is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species[1].

Antibacterial and Antifungal Potential of Hydrazone Derivatives

While specific studies on hydrazone derivatives of this compound are limited, research on analogous structures provides strong evidence for their potential antimicrobial activity. A study on hydrazone derivatives of 3-chloro-4-hydroxy-benzoic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Hydrazone Derivatives of a Related Benzoic Acid (Zone of Inhibition in mm)

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |

| 6m (2,4-di-fluoro) | 21 | 22 | 23 | 24 |

| 6n (3,4-di-fluoro) | 22 | 21 | 24 | 23 |

| 6o (2-methyl-4-fluoro) | 21 | 22 | 23 | 24 |

| Ampicillin (Standard) | 24 | 23 | 26 | 25 |

These findings suggest that hydrazone derivatives of 4-chloro-3-nitrobenzoic acid are likely to exhibit similar antibacterial properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Potential: An Area for Future Investigation

Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[1]. This compound is recognized as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs[4]. However, there is a lack of specific published studies detailing the in vitro or in vivo anti-inflammatory activity of a series of derivatives synthesized directly from this core molecule. This represents a significant opportunity for future research to explore the structure-activity relationships of these compounds in the context of inflammation.

Proposed Experimental Workflow for Anti-inflammatory Screening

A logical workflow to investigate the anti-inflammatory potential of this compound derivatives would involve a series of in vitro and in vivo assays.

Caption: Proposed workflow for evaluating the anti-inflammatory activity of derivatives.

Structure-Activity Relationship (SAR) Insights

-

Anticancer Activity: For 4-substituted-3-nitrobenzamides, the nature of the substituent at the 4-position significantly influences the anticancer potency and spectrum of activity[2].

-

Antimicrobial Activity: In hydrazone derivatives, the presence of electron-withdrawing groups (e.g., fluoro) on the aldehyde-derived portion of the molecule appears to enhance antibacterial activity. The nitro group on the benzoyl moiety is also considered a key contributor to the overall antimicrobial effect[1].

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available evidence, primarily from closely related analogues, strongly suggests their potential in anticancer and antimicrobial applications. The established synthetic routes provide a clear path for the generation of diverse chemical libraries for further screening.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives of this compound. Specifically, comprehensive studies are needed to elucidate the anti-inflammatory properties of this class of compounds. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for their further development as clinical candidates. This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of these compounds into tangible clinical benefits.

References